Cas no 1234710-03-2 (4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester)

4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- 4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
- 1,1-Dimethylethyl 4-(5-methyl-1H-imidazol-2-yl)-1-piperidinecarboxylate
- C14H23N3O2
- NCGC00374453-01
- 4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine-1-carboxylic acid t-butyl ester
- SDCCGSBI-0663085.P001
- tert-Butyl4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate
- 1234710-03-2
- SCHEMBL2512441
- DTXSID901151706
- CS-0338419
- SB32081
- tert-butyl 4-(5-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate
- MFCD20924861
- 4-(5(4)-Methyl-1H-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate
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- MDL: MFCD20924861
- Inchi: InChI=1S/C14H23N3O2/c1-10-9-15-12(16-10)11-5-7-17(8-6-11)13(18)19-14(2,3)4/h9,11H,5-8H2,1-4H3,(H,15,16)
- InChI Key: USNVYNMHOCZYEK-UHFFFAOYSA-N
- SMILES: CC1=CN=C(C2CCN(CC2)C(=O)OC(C)(C)C)N1
Computed Properties
- Exact Mass: 265.17902698g/mol
- Monoisotopic Mass: 265.17902698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2Ų
- XLogP3: 1.9
4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1125105-100mg |
4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester |
1234710-03-2 | 95% | 100mg |
$255 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125140-250mg |
4-(5(4)-Methyl-1H-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester |
1234710-03-2 | 95% | 250mg |
$370 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0137-5g |
4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester |
1234710-03-2 | 98% | 5g |
¥34958.27 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0137-500mg |
4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester |
1234710-03-2 | 98% | 500mg |
¥4800.42 | 2025-01-21 | |
Chemenu | CM179644-1g |
tert-butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate |
1234710-03-2 | 95% | 1g |
$379 | 2023-01-10 | |
TRC | M221328-100mg |
4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine-1-carboxylic Acid tert-Butyl Ester |
1234710-03-2 | 100mg |
$ 185.00 | 2022-06-04 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0137-1g |
4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester |
1234710-03-2 | 98% | 1g |
8463.46CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0137T-250mg |
4-(5(4)-Methyl-1H-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester |
1234710-03-2 | 98% | 250mg |
2756.14CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0137T-50mg |
4-(5(4)-Methyl-1H-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester |
1234710-03-2 | 98% | 50mg |
1322.95CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0137T-500mg |
4-(5(4)-Methyl-1H-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester |
1234710-03-2 | 98% | 500mg |
4655.75CNY | 2021-05-08 |
4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester Related Literature
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on 4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
Recent Advances in the Study of 4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1234710-03-2)
The compound 4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1234710-03-2) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a key intermediate in the synthesis of biologically active molecules. This research briefing provides an overview of the latest studies focusing on this compound, its synthesis, characterization, and potential therapeutic applications.
Recent literature highlights the importance of this piperidine derivative as a building block for various pharmaceutical compounds, particularly those targeting central nervous system disorders. The tert-butyl ester group provides excellent stability during synthetic transformations, while the imidazole moiety offers opportunities for further functionalization. Several research groups have reported improved synthetic routes to this compound with higher yields and purity, addressing previous challenges in its large-scale production.
In pharmacological studies, derivatives of 1234710-03-2 have shown promising activity as modulators of neurotransmitter receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that structural analogs of this compound exhibit selective binding to specific serotonin receptor subtypes, suggesting potential applications in the treatment of neurological disorders. The researchers utilized molecular docking studies to explain the structure-activity relationship, providing valuable insights for future drug design.
The compound's role in cancer research has also been explored. Recent findings indicate that when incorporated into more complex molecular architectures, the imidazole-piperidine core can interact with certain kinase domains, potentially leading to the development of novel kinase inhibitors. This was supported by in vitro studies showing antiproliferative effects against several cancer cell lines, though further optimization is needed to improve selectivity and reduce off-target effects.
From a synthetic chemistry perspective, new methodologies have been developed to access enantiomerically pure forms of 1234710-03-2, which is crucial for pharmaceutical applications where chirality plays a significant role in biological activity. Catalytic asymmetric synthesis approaches have been particularly successful, as reported in a recent ACS Catalysis publication, offering more sustainable alternatives to traditional resolution methods.
Looking forward, the versatility of 4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester suggests it will continue to be an important intermediate in medicinal chemistry. Current research directions include its incorporation into PROTAC molecules and its use in the development of covalent inhibitors. The compound's unique structural features make it particularly valuable for addressing challenging drug targets, and we anticipate seeing more therapeutic applications emerging from this chemical scaffold in the coming years.
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